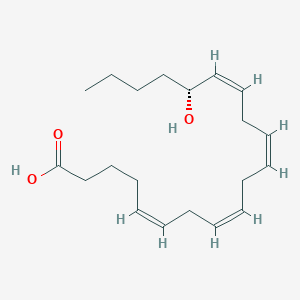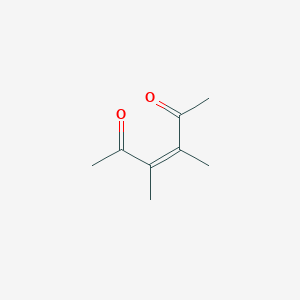
(Z)-3,4-dimethylhex-3-ene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3,4-dimethylhex-3-ene-2,5-dione, also known as DMHD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHD is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
(Z)-3,4-dimethylhex-3-ene-2,5-dione is known to act as a Michael acceptor, reacting with nucleophiles such as amines, thiols, and alcohols. It can also undergo Diels-Alder reactions with dienes. These reactions can be used to create various complex organic molecules.
Biochemical and Physiological Effects:
(Z)-3,4-dimethylhex-3-ene-2,5-dione has been shown to have various biochemical and physiological effects. It has been found to exhibit cytotoxic activity against cancer cells and has been studied as a potential anti-cancer agent. (Z)-3,4-dimethylhex-3-ene-2,5-dione has also been found to exhibit anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3,4-dimethylhex-3-ene-2,5-dione has several advantages for lab experiments, including its high reactivity and selectivity. It is also relatively easy to synthesize and handle. However, (Z)-3,4-dimethylhex-3-ene-2,5-dione can be unstable and difficult to store, and its reactivity can make it challenging to handle in some experiments.
Direcciones Futuras
There are several future directions for research on (Z)-3,4-dimethylhex-3-ene-2,5-dione. One potential area of study is the development of new synthetic methods for (Z)-3,4-dimethylhex-3-ene-2,5-dione that are more efficient and cost-effective. Another area of study is the use of (Z)-3,4-dimethylhex-3-ene-2,5-dione in the development of new anti-cancer agents. Additionally, (Z)-3,4-dimethylhex-3-ene-2,5-dione could be used as a starting material for the synthesis of new materials with unique properties.
Métodos De Síntesis
(Z)-3,4-dimethylhex-3-ene-2,5-dione can be synthesized through various methods, including the reaction of 2,4-pentanedione with 3,3-dimethyl-1-butene in the presence of a base. Another method involves the reaction of 2,4-pentanedione with 3,3-dimethyl-1-butanol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(Z)-3,4-dimethylhex-3-ene-2,5-dione has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medical research. (Z)-3,4-dimethylhex-3-ene-2,5-dione is commonly used as a reagent in organic synthesis to create complex organic molecules. It has also been used in the preparation of metal complexes and as a ligand in catalytic reactions.
Propiedades
Número CAS |
187830-21-3 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(Z)-3,4-dimethylhex-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-5(7(3)9)6(2)8(4)10/h1-4H3/b6-5- |
Clave InChI |
XBKXIJHVBOOZSF-WAYWQWQTSA-N |
SMILES isomérico |
C/C(=C(\C)/C(=O)C)/C(=O)C |
SMILES |
CC(=C(C)C(=O)C)C(=O)C |
SMILES canónico |
CC(=C(C)C(=O)C)C(=O)C |
Sinónimos |
3-Hexene-2,5-dione, 3,4-dimethyl-, (3Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)


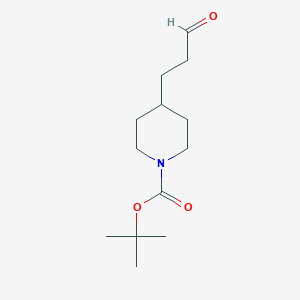
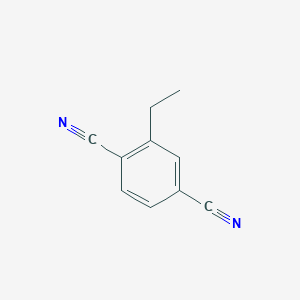
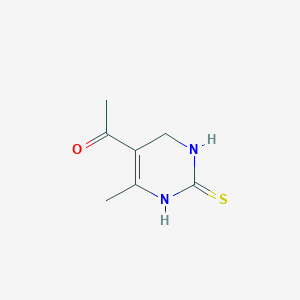
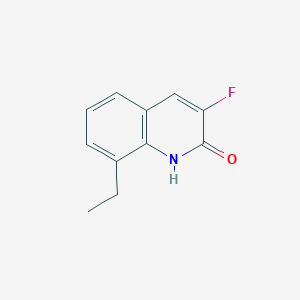
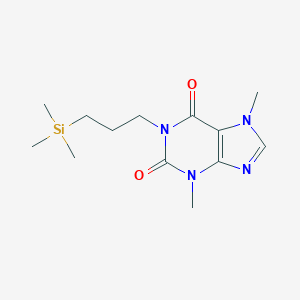
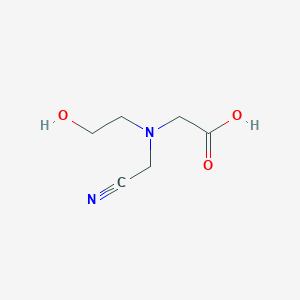

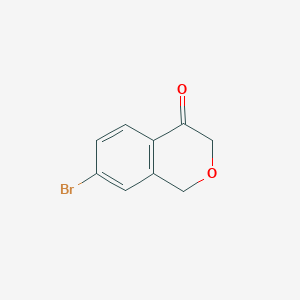
![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)

